molecular formula C11H17NOS B2658981 N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide CAS No. 2224412-67-1

N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide

Cat. No. B2658981
M. Wt: 211.32
InChI Key: RJVDKPQYAFGRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide, also known as TSO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.

Biochemical And Physiological Effects

N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to induce apoptosis and inhibit cell proliferation. In neuroprotection, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to protect against oxidative stress and improve cognitive function. In inflammation, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to reduce inflammation and improve wound healing.

Advantages And Limitations For Lab Experiments

One advantage of using N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide in lab experiments is its potential for various applications in cancer research, neuroprotection, and inflammation. Another advantage is its relatively simple synthesis method. However, one limitation of using N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are many potential future directions for research on N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to optimize its synthesis method and improve its solubility in water.
In conclusion, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide is a chemical compound that has shown promise in various scientific research applications. Its potential applications in cancer research, neuroprotection, and inflammation make it an attractive target for future research. While its mechanism of action and biochemical effects are not fully understood, further research could help to identify specific targets for its activity and optimize its synthesis method.

Synthesis Methods

The synthesis of N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide involves a series of chemical reactions that begin with the reaction of 2-bromo-2-methylpropionic acid with thioacetamide to form a thiazolidine intermediate. This intermediate is then reacted with potassium tert-butoxide and allyl bromide to form the final product, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide.

Scientific Research Applications

N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to protect against oxidative stress and improve cognitive function. In inflammation, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to reduce inflammation and improve wound healing.

properties

IUPAC Name

N-(6-thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-2-10(13)12-8-9-7-11(9)3-5-14-6-4-11/h2,9H,1,3-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVDKPQYAFGRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC12CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.